molecular formula C11H20N4 B14211633 2,2'-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) CAS No. 821005-09-8

2,2'-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole)

Katalognummer: B14211633
CAS-Nummer: 821005-09-8
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: LXQDWQDQKJIPLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two imidazole rings connected by a propane-2,2-diyl bridge, with each imidazole ring further substituted with a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) typically involves the reaction of 1-methyl-4,5-dihydro-1H-imidazole with a suitable propane-2,2-diyl precursor. One common method involves the use of propane-2,2-diyl bis(chloride) as the starting material. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is refluxed for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole rings .

Wissenschaftliche Forschungsanwendungen

2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form metal complexes can enhance its reactivity and specificity towards certain biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Bis(aminoethoxy)propane: A similar compound with two aminoethoxy groups instead of imidazole rings.

    Bisphenol A diglycidyl ether: Contains two glycidyloxy groups attached to a propane-2,2-diyl bridge.

    2,2-Bis(4-hydroxyphenyl)propane:

Uniqueness

2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) is unique due to its imidazole-based structure, which imparts distinct chemical and biological properties. The presence of imidazole rings allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

821005-09-8

Molekularformel

C11H20N4

Molekulargewicht

208.30 g/mol

IUPAC-Name

1-methyl-2-[2-(1-methyl-4,5-dihydroimidazol-2-yl)propan-2-yl]-4,5-dihydroimidazole

InChI

InChI=1S/C11H20N4/c1-11(2,9-12-5-7-14(9)3)10-13-6-8-15(10)4/h5-8H2,1-4H3

InChI-Schlüssel

LXQDWQDQKJIPLN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=NCCN1C)C2=NCCN2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.